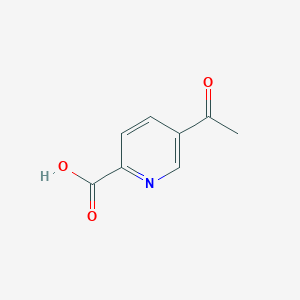

5-Acetylpyridine-2-carboxylic acid

Descripción

Significance of Pyridine (B92270) Carboxylic Acids in Chemical and Biological Domains

Pyridine carboxylic acids, including isomers like picolinic acid, nicotinic acid, and isonicotinic acid, are of immense importance in both chemistry and biology. nih.gov The pyridine ring, being electron-deficient, can engage in π-π stacking and hydrogen bonding interactions with biological targets, which is a crucial aspect in the design of new drugs. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a property that is particularly useful in the development of enzyme inhibitors. nih.gov

These compounds and their derivatives have demonstrated a wide array of biological activities and are found in numerous approved drugs for treating conditions such as infections, inflammation, and cancer. nih.govnih.gov For instance, certain pyridine carboxylic acid derivatives have been investigated as potent antihypertensive agents. nih.gov In the realm of materials science, the chelating properties of these acids are exploited in the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and catalytic properties. mdpi.com

Historical Context of 5-Acetylpyridine-2-carboxylic Acid within Pyridine Chemistry

The history of pyridine chemistry dates back to the 19th century, with many foundational synthesis methods for the pyridine ring being developed in the late 1800s and early 1900s. While specific historical details on the first synthesis or discovery of this compound are not prominently documented, its existence is a logical extension of the broader exploration of pyridine chemistry. The development of methods to introduce functional groups like acetyl and carboxylic acid moieties onto the pyridine scaffold has been a continuous area of research. For example, patents describe the preparation of 2-acetylpyridine (B122185) from 2-pyridine carboxylic acid, highlighting the chemical transformations relevant to the synthesis of the target compound. rsc.orgrsc.org The synthesis of various substituted picolinic acids (pyridine-2-carboxylic acids) has been a subject of study for decades, driven by the quest for new pharmaceuticals and functional materials. nih.gov

Research Landscape and Future Directions for this compound

The current research involving this compound and its derivatives is primarily focused on its utility as a building block in organic synthesis. The presence of both a carboxylic acid and a ketone functional group allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity.

Detailed Research Findings:

Recent studies on related pyridine derivatives suggest potential avenues for the application of this compound. For example, phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selectivity for cancer cells, suggesting that derivatives of this compound could be explored for similar antiproliferative properties. pensoft.net The acetyl group, in particular, has been shown in other pyridine derivatives to contribute to their antiproliferative activity against various cancer cell lines. researchgate.net

Furthermore, the field of catalysis presents opportunities for this compound. Pyridine-2-carboxylic acid itself has been used as an efficient catalyst in multi-component reactions for the synthesis of complex heterocyclic compounds. nih.govnih.govgoogle.com The electronic properties of the pyridine ring in this compound, influenced by the acetyl group, could be harnessed in the design of novel catalysts or ligands for metal-catalyzed reactions.

Future Directions:

The future research on this compound is likely to expand in several directions:

Medicinal Chemistry: Its potential as a scaffold for the development of new therapeutic agents, particularly in oncology, is a promising area. The synthesis and biological evaluation of a library of derivatives could lead to the discovery of new drug candidates. pensoft.netresearchgate.net

Materials Science: The ability of the carboxylic acid group to coordinate with metal ions could be utilized in the synthesis of novel coordination polymers and MOFs. These materials could have applications in areas such as gas storage, separation, and catalysis. mdpi.com

Catalysis: Further investigation into its role as an organocatalyst or as a ligand in metal catalysis could uncover new and efficient synthetic methodologies. nih.govnih.gov

Propiedades

IUPAC Name |

5-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-2-3-7(8(11)12)9-4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENIZGCXHPVGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607146 | |

| Record name | 5-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65184-39-6 | |

| Record name | 5-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 5 Acetylpyridine 2 Carboxylic Acid

Reaction Kinetics and Thermodynamic Studies of 5-Acetylpyridine-2-carboxylic Acid Formation

Detailed kinetic and thermodynamic studies specifically on the formation of this compound are not extensively available in the public literature. However, the principles of such investigations can be understood by examining studies on analogous pyridine (B92270) carboxylic acids. These studies typically involve determining reaction rates under various conditions and measuring the energetic changes associated with the reaction.

Kinetic studies on the reactions of pyridine carboxylic acids often focus on their reactions with other molecules. For instance, the reaction of isomeric pyridine mono-carboxylic acids (picolinic, nicotinic, and isonicotinic acids) with diazodiphenylmethane (B31153) (DDM) has been investigated to understand their reactivity. The mechanism is proposed to involve a rate-determining proton transfer from the acid to DDM, forming an ion-pair intermediate. researchgate.netresearchgate.net The reaction is generally faster in protic solvents like alcohols than in aprotic solvents. researchgate.net

Rate constants for these reactions illustrate the influence of solvent polarity and the position of the nitrogen atom in the pyridine ring. researchgate.net

Interactive Table: Rate Constants for the Reaction of Pyridine Carboxylic Acids with DDM at 30°C

| Solvent | Acid | Rate Constant (k₂) (dm³ mol⁻¹ min⁻¹) | log k₂ |

| Methanol | Nicotinic Acid | 10.70 | 1.029 |

| Methanol | Isonicotinic Acid | 20.20 | 1.305 |

| Methanol | Picolinic Acid | 10.96 | 1.040 |

| Ethanol | Nicotinic Acid | 5.40 | 0.732 |

| Ethanol | Isonicotinic Acid | 12.0 | 1.076 |

| Ethanol | Picolinic Acid | 7.30 | 0.863 |

| Propan-2-ol | Nicotinic Acid | 4.40 | 0.643 |

| Propan-2-ol | Isonicotinic Acid | 6.38 | 0.805 |

| Propan-2-ol | Picolinic Acid | 4.80 | 0.680 |

Data sourced from Marinković et al. researchgate.net

Thermodynamic studies, while not found specifically for this compound's formation, have been conducted on other complex carboxylic acids, such as 2-methyl-5-phenylfuran-3-carboxylic acid. These investigations typically determine key values like the enthalpy of combustion (ΔcН°) and enthalpy of formation (ΔfН°) through experimental methods like bomb calorimetry. lpnu.ua Such data are essential for calculating the energy requirements and heat release of chemical processes. lpnu.ua

Elucidation of Reaction Mechanisms in Derivatization Processes

Derivatization reactions modify the structure of this compound to produce new compounds. These transformations generally occur via nucleophilic acyl substitution, where the hydroxyl group (-OH) of the carboxylic acid is replaced by another nucleophile. msu.edu

Catalysts play a vital role in the synthesis of pyridine carboxylic acids and their derivatives by accelerating reactions and improving selectivity. rsc.org

Bifunctional Organocatalysis : Pyridine-2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst. In reactions like the hydrophosphonylation of aldehydes, it generates hydronium ions in water, which activates the carbonyl group for nucleophilic attack, leading to high yields in short reaction times. organic-chemistry.org

Acid Catalysis : Pyridine-2-carboxylic acid (P2CA) itself can act as an efficient catalyst in multi-component reactions. For example, in the synthesis of pyrazolo[3,4-b]quinolinones, P2CA is believed to facilitate the reaction, which proceeds through a carbocation intermediate. rsc.orgrsc.orgresearchgate.net The electronic effects of substituents on the reacting aldehydes indicate the formation of this carbocation is a key step in the mechanism. rsc.orgresearchgate.net

Heterogeneous Catalysis : Industrial-scale production of pyridine carboxylic acid amides can be achieved through the catalytic hydration of pyridine nitriles using a solid heterogeneous catalyst. This eco-friendly process allows for the effective recycling and reuse of the catalyst and reactants. google.com

Computational Chemistry in Reaction Mechanism Prediction

Computational methods are powerful tools for investigating reaction mechanisms at a molecular level, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules and predict their properties and reactivity. semanticscholar.org DFT calculations can be used to explore reaction mechanisms, determine the geometries of transition states, and calculate activation energy barriers. nih.govresearchgate.net

For example, DFT has been used to study metal complexes of 6-methylpyridine-2-carboxylic acid to understand their molecular geometries and spectral behaviors. nih.gov In other studies on related heterocyclic compounds, DFT calculations have successfully replicated experimental findings like molecular geometry and vibrational frequencies. semanticscholar.org By mapping the potential energy surface, DFT can identify the most likely reaction pathway, distinguishing between concerted and stepwise mechanisms. For instance, DFT studies on the Diels-Alder reaction have shown how a Brønsted acid catalyst can change the mechanism from a concerted to a stepwise pathway by binding to the dienophile. nih.gov These studies help in understanding how factors like catalysts and solvents influence reaction outcomes. nih.gov

Interactive Table: Sample DFT Calculation Parameters

| System Studied | DFT Functional | Basis Set | Key Findings | Reference |

| Metal Complexes of 6-methylpyridine-2-carboxylic acid | HSEh1PBE | 6-311G(d,p)/LanL2DZ | Optimized molecular geometries and electronic transitions. | nih.gov |

| Dihydropyridine carboxylic acid derivatives | B3LYP | 6-311++G(d,p) | Molecular parameters correlate with experimental results. | semanticscholar.org |

| Diels-Alder reaction of 2,5-dimethylfuran | Not Specified | Not Specified | Lewis acid lowers the activation barrier; Brønsted acid changes the mechanism. | nih.govresearchgate.net |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding the behavior of reaction intermediates in solution, including their formation, stability, and interactions with solvent molecules.

A study combining MD simulations and DFT calculations investigated the association processes of drug-like compounds with maleic acid in an aqueous solution. mdpi.com The simulations revealed the initial hydrogen bonding patterns that lead to the formation of heterodimer and trimer intermediates. It was shown that a maleic acid monoanion could act as a bridge, forming three strong intermolecular hydrogen bonds to link two protonated drug molecules, playing a key role in the association process. mdpi.com Such simulations provide a dynamic picture of how intermediates assemble and interact within the reaction medium, offering insights into the initial stages of processes like cocrystal formation. mdpi.com

Advanced Analytical Techniques for 5 Acetylpyridine 2 Carboxylic Acid Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the study of 5-acetylpyridine-2-carboxylic acid, providing fundamental insights into its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR spectroscopy, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm region. The protons on the pyridine (B92270) ring resonate in the aromatic region, and their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the two electron-withdrawing substituents. Protons on carbons adjacent to a carbonyl group are slightly deshielded and absorb near 2 ppm. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region.

In ¹³C NMR, the carbon atom of the carboxyl group is significantly deshielded, absorbing in the range of 165 to 185 δ. Similarly, the carbonyl carbon of the acetyl group is also found at a high chemical shift, often exceeding 200 ppm. The carbons of the pyridine ring appear in the aromatic region, typically between 120 and 170 ppm. Quaternary carbons, such as the one attached to the chlorine in 2-chloropyridine, tend to show weaker signals.

| Atom Type | Group | Predicted Chemical Shift (ppm) | Reference/Notes |

|---|---|---|---|

| ¹H | Carboxyl (-COOH) | 10.0 - 12.0 | Highly deshielded, often a broad singlet. |

| ¹H | Pyridine Ring (-CH) | 7.5 - 9.0 | Specific shifts depend on position relative to N and substituents. |

| ¹H | Acetyl (-CH₃) | ~2.5 | Protons alpha to a carbonyl group. |

| ¹³C | Ketone (C=O) | > 190 | Typical range for ketone carbonyls. |

| ¹³C | Carboxyl (-COOH) | 165 - 185 | Characteristic range for carboxyl carbons. |

| ¹³C | Pyridine Ring (C) | 120 - 170 | Aromatic region for pyridine carbons. |

| ¹³C | Acetyl (-CH₃) | 20 - 30 | Typical range for methyl carbons adjacent to a carbonyl. |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides clear evidence for its key structural features.

The most prominent and diagnostic absorption is from the carboxyl group. It exhibits a very broad O–H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. The carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a strong, sharp peak, generally between 1710 and 1760 cm⁻¹. The presence of conjugation in the molecule typically lowers this frequency to the 1710 cm⁻¹ region.

In addition to the carboxylic acid absorptions, the acetyl group provides its own characteristic carbonyl (C=O) stretching peak. This absorption is also strong and sharp and is expected to appear in a similar region to the acid carbonyl, though its exact position can help distinguish it. Other absorptions related to C-H, C-N, and C-C bond vibrations within the pyridine ring and methyl group occur at lower frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference/Notes |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | Characteristic of hydrogen-bonded dimers. |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong | Position is lowered by conjugation. |

| Ketone (Acetyl) | C=O stretch | 1680 - 1720 | Strong | Position is influenced by the aromatic ring. |

| Aromatic Ring | C=C and C=N stretch | 1400 - 1600 | Medium to Weak | Multiple bands are typical for aromatic systems. |

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of this compound and offers structural clues through the analysis of its fragmentation patterns. The molecular weight of this compound is 165.15 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺) is formed. For carboxylic acids, this molecular ion peak can sometimes be weak. The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. Key fragmentation events include:

Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. A prominent fragmentation is the loss of the hydroxyl radical (•OH) from the carboxylic acid, resulting in a fragment with m/z 148. Another common cleavage is the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z 120.

Loss of the Acetyl Group: Cleavage of the bond between the pyridine ring and the acetyl group can result in the loss of an acetyl radical (•CH₃CO), producing a peak corresponding to the pyridinecarboxylic acid cation. Alternatively, the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) via rearrangement can occur.

Characteristic Carboxylic Acid Fragment: A peak at m/z 45, corresponding to the [COOH]⁺ ion, is a characteristic feature in the mass spectra of many carboxylic acids.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the pyridine ring, the carboxyl group, and the acetyl group all contain chromophores that absorb in the UV region.

The primary electronic transitions observed are n→π* (promotion of a non-bonding electron to an anti-bonding π* orbital) and π→π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital).

n→π Transitions:* The lone pair electrons on the oxygen atoms of the two carbonyl groups can undergo n→π* transitions. These are typically weaker absorptions and occur at longer wavelengths. For carbonyl compounds like ketones, this absorption maximum is often found around 270-300 nm.

π→π Transitions:* The conjugated system of the pyridine ring and the attached carbonyl groups gives rise to more intense π→π* transitions at shorter wavelengths. Carboxylic acids themselves absorb around 210 nm, which is often too low to be useful unless further conjugation is present. The extended conjugation in this compound is expected to shift this absorption to a longer, more readily observable wavelength.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or isomers, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for separating it from closely related isomers. The technique's high resolution and sensitivity make it ideal for quantitative analysis.

A common approach for analyzing polar, ionizable compounds like pyridinecarboxylic acids is reversed-phase HPLC. A typical method would involve:

Stationary Phase: An octadecylsilane (B103800) (ODS or C18) column is frequently used, providing a nonpolar surface for interaction.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) (ACN), and an aqueous buffer is employed. The pH of the buffer is often adjusted with an acid like phosphoric acid or formic acid to control the ionization state of the carboxylic acid and improve peak shape.

Detection: UV detection is highly effective, as the pyridine ring and carbonyl groups are strong chromophores. A detection wavelength is chosen based on the compound's UV spectrum to maximize sensitivity.

This method allows for the separation of the target compound from impurities with different polarities. By varying the mobile phase composition (gradient elution), a wide range of compounds can be separated in a single run. The retention time is a reproducible characteristic that identifies the compound, while the peak area is proportional to its concentration, allowing for accurate quantification and purity assessment. HPLC is also powerful for separating isomers, as even small differences in their structure can lead to different retention times on the column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively low volatility, direct analysis of this compound by gas chromatography is challenging. To overcome this limitation, the compound is chemically modified to create more volatile derivatives, which are then amenable to GC-MS analysis. This powerful technique separates the derivatized compound from other components in a mixture and provides detailed mass spectral data, allowing for its unequivocal identification and quantification.

The primary methods for derivatizing carboxylic acids like this compound are silylation and esterification. Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, typically using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Esterification, on the other hand, converts the carboxylic acid into an ester, for instance, a methyl ester, by reaction with an alcohol in the presence of an acid catalyst or using a derivatizing agent like ethyl chloroformate. uniroma1.it

The resulting volatile derivative is then injected into the GC-MS system. The gas chromatograph separates the derivative based on its boiling point and interaction with the stationary phase of the column. As the separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule.

Derivatization: Reaction of this compound with a suitable reagent (e.g., BSTFA for silylation or methanol/HCl for esterification) to form a volatile derivative.

Injection: Introduction of the derivatized sample into the GC inlet.

Separation: Chromatographic separation on a capillary column (e.g., a DB-5ms or HP-5ms column).

Detection: Mass spectrometric analysis of the eluting derivative, recording the mass-to-charge ratio (m/z) of the fragment ions.

The interpretation of the resulting mass spectrum would involve identifying the molecular ion peak and characteristic fragment ions that correspond to the structure of the derivatized this compound. For instance, the mass spectrum of the trimethylsilyl ester would be expected to show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of methyl groups or the trimethylsiloxy group.

| Parameter | Typical Value/Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanol/HCl |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp. 50-100°C, ramp to 250-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and how it packs in the solid state.

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). However, the general methodology that would be employed for such an analysis is well-established.

The process begins with the growth of a high-quality single crystal of this compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The positions and intensities of the diffracted spots are then used to calculate an electron density map of the crystal. This map is interpreted to determine the positions of the individual atoms in the unit cell, the basic repeating unit of the crystal lattice. The final step involves refining the atomic coordinates to obtain a precise and detailed structural model.

Based on studies of similar pyridine carboxylic acid derivatives, one can anticipate certain structural features for this compound in the solid state. It is likely to exhibit planar or near-planar geometry for the pyridine ring. The carboxylic acid and acetyl groups will have specific orientations relative to the ring, which will be influenced by intramolecular and intermolecular hydrogen bonding. Hydrogen bonding between the carboxylic acid groups of adjacent molecules is a common feature in the crystal structures of such compounds, often leading to the formation of dimers or extended chains.

Should a crystallographic study be performed, the resulting data would be presented in a standardized format, including the following key parameters:

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The detailed structural information obtained from X-ray crystallography is crucial for understanding the physicochemical properties of this compound and for designing new materials and molecules with desired functionalities.

Biological and Pharmacological Research of 5 Acetylpyridine 2 Carboxylic Acid and Its Analogs

Structure-Activity Relationship (SAR) Studies of 5-Acetylpyridine-2-carboxylic Acid Derivativesresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine (B92270) derivatives, SAR studies have been instrumental in optimizing their therapeutic effects. nih.gov These studies often involve systematically altering functional groups on the pyridine ring and observing the resulting changes in efficacy.

For instance, research on various pyridine derivatives has shown that the position and nature of substituents are critical. The presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance biological activities such as antiproliferative effects. nih.gov Conversely, the addition of bulky groups or halogens may sometimes lead to decreased activity. nih.gov In the context of antimicrobial agents, the incorporation of specific side chains or heterocyclic rings fused to the pyridine nucleus can significantly boost potency. nih.gov

Thiosemicarbazones derived from 2-acetylpyridine (B122185) have been studied to understand the structural requirements for overcoming multidrug resistance in cancer cells. These studies revealed that electron-withdrawing substituents at the imine carbon were crucial for potent activity. nih.gov This activity was dependent on the compound's ability to chelate copper and generate reactive oxygen species within lysosomes. nih.gov

Design Principles for Bioactive Pyridine Scaffoldsrsc.org

The design of bioactive molecules based on the pyridine scaffold is a key strategy in medicinal chemistry. nih.govresearchgate.net Pyridine and its derivatives are among the most common heterocyclic structures in pharmaceuticals, valued for their ability to serve as a framework for diverse biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. rsc.orgnih.govresearchgate.netnih.gov

Key design principles for creating bioactive pyridine scaffolds include:

Improving Physicochemical Properties: Replacing a carbon atom in a benzene (B151609) ring with nitrogen to form pyridine alters lipophilicity and can improve aqueous solubility and metabolic stability. nih.govdovepress.com

Hydrogen Bonding: The pyridine nitrogen atom acts as a hydrogen bond acceptor, which is critical for binding to biological targets like enzymes and receptors. dovepress.comnih.gov

Structural Modification: The pyridine ring is readily modifiable. Substitutions at various positions can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific target. dovepress.com For example, introducing a carboxylic acid group, as seen in nicotinic acid (a form of vitamin B3), enhances bioactivity and serves as a precursor for other vital molecules. nih.gov

Privileged Structures: Fusing the pyridine ring with other cyclic systems, such as in chromenopyridines, can lead to compounds with significant biological profiles, including antiallergic and antimicrobial properties. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based design strategies are employed to develop novel pyridine derivatives.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, pharmacophore models can be developed to guide the design of new, potentially more potent compounds.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing molecules that fit geometrically and electronically. Molecular docking, a key technique in this approach, predicts how a molecule binds to a target. For example, in the development of pyrazinoic acid derivatives as potential antitubercular agents, molecular docking was used to predict their binding to the enzyme DprE1, a known drug target in Mycobacterium tuberculosis. nih.gov This in silico analysis suggested that modifications to the linker connecting the aromatic parts of the molecule did not negatively affect binding. nih.gov

Antimicrobial Activities of this compound Derivatives

Derivatives of pyridine- and pyrazine-carboxylic acids have been extensively investigated for their potential as antimicrobial agents. nih.govresearchgate.netrjpbcs.com

Antibacterial Efficacy and Mechanisms of Actionrsc.orgrsc.orgresearchgate.netnih.govsemanticscholar.orgmdpi.com

Pyridine-containing compounds are integral to many antibacterial drugs. nih.gov Research into pyrazine-2-carboxylic acid derivatives, which are structurally similar to pyridine-based compounds, has shown notable activity. For instance, a series of synthesized pyrazine-2-carboxylic acid-piperazine compounds demonstrated good antimicrobial activity against several clinical isolates, including E. coli and P. aeruginosa. rjpbcs.com

In one study, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid showed significant activity against Mycobacterium tuberculosis, a bacterium, with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov Another compound, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also exhibited high antimycobacterial activity. nih.gov The mechanism for these pyrazine (B50134) derivatives is thought to be related to known antitubercular drug targets like DprE1. nih.gov

| Compound Name | Test Organism | Activity (MIC) |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | 3.13 µg/mL |

| 5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide | Mycobacterium tuberculosis | 90% inhibition |

| Compound 'P6', 'P7', 'P9', 'P10' (Pyrazine-2-carboxylic acid-piperazine derivatives) | P. aeruginosa | 25 µg/mL |

| Compound 'P3', 'P4', 'P7', 'P9' (Pyrazine-2-carboxylic acid-piperazine derivatives) | E. coli | 50 µg/mL |

This table is generated from data found in the provided text. nih.govrjpbcs.comnih.gov

Antifungal Efficacy and Mechanisms of Actionrsc.orgnih.govsemanticscholar.orgmdpi.com

The search for new antifungal agents has also included pyridine and pyrazine derivatives. Studies have shown that these compounds can be effective against a range of fungal pathogens, including various Candida species and dermatophytes like Trichophyton mentagrophytes. nih.govnih.gov

The antifungal activity is highly dependent on the specific chemical structure. For example, in a study of 5-aroylpyrazine-2-carboxylic acid derivatives, thioamide versions of the compounds generally showed higher in vitro antimicrobial activity than the corresponding amides. nih.gov Specifically, 5-benzoylpyrazine-2-carbothioamide was found to be the most effective against T. mentagrophytes, with an MIC value below 1.95 µM/mL. nih.gov Other research has identified 2-acylhydrazino-5-arylpyrrole derivatives with potent antifungal activity against Candida albicans, with MIC values in the range of 0.39-3.12 µg/mL. nih.gov

| Compound Name | Test Organism | Activity (MIC) |

| 5-Benzoylpyrazine-2-carbothioamide | Trichophyton mentagrophytes | <1.95 µM/mL |

| Compound 'P10' and 'P4' (Pyrazine-2-carboxylic acid-piperazine derivatives) | C. albicans | 3.125 µg/mL |

| 2-Acylhydrazino-5-arylpyrroles (various) | Candida albicans | 0.39-3.12 µg/mL |

This table is generated from data found in the provided text. rjpbcs.comnih.govnih.gov

Anti-tuberculotic Activity of Pyrazine-2-carboxylic Acid Derivativesnih.gov

Pyrazine-2-carboxylic acid derivatives are of particular interest due to their structural similarity to pyrazinamide (B1679903) (PZA), a first-line drug for treating tuberculosis (TB). nih.govsemanticscholar.orgresearchgate.net PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), which is effective against semi-dormant tubercle bacilli in acidic environments. semanticscholar.org

Research has focused on creating more lipophilic (fat-soluble) derivatives of POA to improve its ability to penetrate mycobacterial cells. nih.gov A study involving 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, designed as more lipophilic versions of POA, identified compounds with high activity against Mycobacterium tuberculosis. nih.gov The compound 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated an MIC of 1.56 µg/mL. nih.gov Another derivative, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide, also showed promising activity with 90% inhibition against M. tuberculosis. nih.gov However, not all derivatives are more potent; a series of pyrazine-2-carboxylic acid hydrazide-hydrazones were found to be less active than PZA itself. researchgate.net

Anti-Cancer Research and Therapeutic Potential

Analogs of this compound have been a focal point of anti-cancer research. These investigations span from their use as foundational structures for creating more complex bioactive molecules to their direct evaluation as novel therapeutic agents with anti-proliferative properties against various cancer cell lines.

The core structure of pyridine-2-carboxylic acid serves as a valuable scaffold in the synthesis of more complex molecules with enhanced anti-cancer activity. For instance, this scaffold is integral to the creation of platinum-acridine hybrid agents. These hybrids are designed as advanced cytotoxic agents, where the pyridine-based structure is modified with conjugatable functional groups. nih.gov This allows them to act as "warheads" in receptor-targeted therapies or as payloads attached to carriers directed at tumors. nih.gov The goal of these modifications is to improve the pharmacological properties and biodistribution of the platinum-acridine pharmacophore, potentially overcoming issues like dose-limiting toxicity observed in earlier generations of these compounds. nih.gov

Another synthetic route involves using 2-amino-4-methylthiazole-5-carboxylic acid hydrazide, an analog, as a key intermediate. This compound is derived from ethyl 2-amino-4-methylthiazole-5-carboxylate and is employed to create a variety of 2,4,5-trisubstituted thiazole (B1198619) derivatives with potential chemotherapeutic activities. kau.edu.sa Similarly, 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid is used to synthesize derivatives bearing azole, diazole, and hydrazone moieties, which have shown potential as anticancer agents. nih.gov The synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, which are analogs of purines, starts from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com This approach combines the thiazolo[4,5-d]pyrimidine (B1250722) structure with a trifluoromethyl group to potentially enhance bioavailability and create active compounds for cancer treatment. mdpi.com

The development of novel therapeutic agents from pyridine carboxylic acid derivatives has shown significant promise. Phenyl-pyridine-2-carboxylic acid derivatives, for example, have been identified as novel cell cycle inhibitors that show more than a tenfold selectivity for cancer cells over normal proliferating human cells. nih.gov One such derivative, Ro 41-4439, demonstrated a 73% inhibition of tumor growth in mice with mammary tumor xenografts. nih.gov Its cytotoxic effect stems from arresting the cell cycle in mitosis, which leads to apoptosis. nih.gov

Platinum-acridine hybrid agents containing carboxylic acid ester groups also represent a significant development. These agents have shown substantially higher activity—up to 6-fold in ovarian and breast cancer cell lines and up to 150-fold in non-small cell lung cancer cells—compared to the established chemotherapy drug cisplatin. nih.gov The design of these molecules sometimes incorporates an ester functionality that can be hydrolyzed in the lower chloride environment of tumors, suggesting a potential self-immolative release mechanism for tumor-selective drug delivery. nih.gov Furthermore, research into quinoxaline-2-carboxylic acid 1,4-dioxides has identified them as a promising scaffold for developing innovative antimycobacterial drugs, with some derivatives showing potent activity. mdpi.com

Derivatives of this compound have demonstrated significant anti-proliferative effects across a wide range of cancer cell lines. The effectiveness of these compounds is often linked to their specific structural modifications.

For example, pyridine-thiazole hybrids have shown promising anticancer activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, with IC₅₀ values in the low micromolar range. researchgate.net Similarly, a study on phenyl-pyridine-2-carboxylic acid derivatives reported low micromolar antiproliferative activity against a broad panel of human cancer cell lines. nih.gov The introduction of hydroxyl (OH) groups into pyridine-derived alkaloids has been shown to be crucial for their antiproliferative activity, with IC₅₀ values decreasing significantly compared to analogs where these groups are replaced with chlorine or methoxy groups. mdpi.com

The table below summarizes the anti-proliferative activity of various pyridine carboxylic acid analogs against different cancer cell lines.

Table 1: Anti-proliferative Activity of this compound Analogs

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Pyridine-thiazole hybrid (Compound 7) | MCF-7 (Breast) | 5.36 µM | researchgate.net |

| Pyridine-thiazole hybrid (Compound 10) | HepG2 (Liver) | 8.76 µM | researchgate.net |

| Platinum-acridine hybrid | OVCAR-3 (Ovarian) | ~6x more active than cisplatin | nih.gov |

| Platinum-acridine hybrid | MCF-7 (Breast) | ~6x more active than cisplatin | nih.gov |

| Platinum-acridine hybrid | PANC-1 (Pancreatic) | Nanomolar range (80x > cisplatin) | nih.gov |

| Platinum-acridine hybrid | NCI-H460 (Lung) | Nanomolar range (150x > cisplatin) | nih.gov |

| Pyridine derivative (Compound 20) | MCF-7 (Breast) | 0.91 mM | mdpi.com |

| Pyridine derivative (Compound 59) | MDA-MB-453 (Breast) | 4.9 nM | mdpi.com |

| Isatin derivative (Compound 2h) | Jurkat (T-cell leukemia) | 0.03 µM | nih.gov |

| 3,4-dihydro-2H-pyrrole-2-carbonitrile (trans-4k) | A549 (Lung) | 11.7 µM | mdpi.com |

| 5-chloro-indole-2-carboxylate (3e) | Multiple lines | GI₅₀: 29-78 nM; IC₅₀: 68 nM (EGFR) | nih.gov |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one (7a) | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |

| 1'H-spiro-pyridine (Compound 7) | Caco-2 (Colon) | 7.83 µM | nih.gov |

Anti-inflammatory Applications and Mechanisms

Research has also highlighted the potential of this compound analogs in treating inflammation. A novel triazole intermediate, 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester, demonstrated potent anti-inflammatory activity by significantly inhibiting protein denaturation, a key process in inflammatory diseases like rheumatoid arthritis. nih.gov In an egg albumin denaturation assay, this compound achieved a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, comparable to the standard drug Aspirin (81.3%). nih.gov

Other synthetic carboxylic acid analogs have shown excellent anti-inflammatory activities in in-vivo models. nih.gov For instance, in a carrageenan-induced paw edema assay, a standard test for acute inflammation, certain aldehyde and carboxylic acid derivatives showed significant, dose-dependent reductions in swelling. nih.gov The mechanism for many of these compounds is believed to involve the inhibition of key inflammatory enzymes. Several derivatives were found to be potent inhibitors of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), enzymes that are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.govmdpi.com For example, compound FM12, a carboxylic acid analog, exhibited a very low IC₅₀ value of 0.18 µM for COX-2 inhibition. nih.gov Similarly, thiazolo[4,5-b]pyridin-2-one derivatives have shown considerable anti-inflammatory effects in the carrageenan-induced rat paw edema model, with some compounds being more potent than the standard drug Ibuprofen. pensoft.netbiointerfaceresearch.com

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation | 71.1% inhibition @ 1000 µg/mL | nih.gov |

| Carboxylic acid analog (FM10) | Carrageenan-induced paw edema | 64.92% inhibition @ 75 mg/kg | nih.gov |

| Carboxylic acid analog (FM12) | COX-2 Inhibition | IC₅₀: 0.18 µM | nih.gov |

| Thiazolo[4,5-b]pyridin-2-one derivatives | Carrageenan-induced rat paw edema | More potent than Ibuprofen | pensoft.netbiointerfaceresearch.com |

| 5-fluoro-2-oxindole | CFA-induced allodynia | Complete inhibition @ 10 mg/kg | mdpi.com |

Other Biological Activities

Beyond their anti-cancer and anti-inflammatory potential, analogs of this compound have been investigated for other important biological functions, particularly as antioxidants.

The connection between anti-inflammatory and antioxidant properties is well-established, as inflammation is often associated with oxidative stress caused by reactive oxygen species (ROS). nih.gov Analogs of this compound have demonstrated notable antioxidant effects through various mechanisms.

One key mechanism is the direct scavenging of free radicals. Derivatives of thiazolo[4,5-b]pyridine (B1357651) have been evaluated for their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. pensoft.net Similarly, novel synthetic carboxylic acids and their aldehyde precursors have shown strong antioxidant potential in DPPH and other antioxidant assays. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov

Another important mechanism is the enhancement of the body's own antioxidant defense systems. For example, allylpyrocatechol, a compound with anti-inflammatory properties, has been shown to increase the levels of cellular antioxidants, such as the enzyme catalase and the non-enzymatic antioxidant glutathione (B108866) (GSH), in macrophages. nih.gov Furthermore, some derivatives have demonstrated the ability to protect DNA from damage induced by oxidative stress. mdpi.comnih.gov This dual action—reducing the generation of free radicals while also boosting cellular antioxidant defenses—highlights the comprehensive antioxidant potential of these compounds. nih.gov

Table 3: Antioxidant Activity of this compound Analogs

| Compound/Derivative Class | Assay | Activity/Mechanism | Reference |

|---|---|---|---|

| Thiazolo[4,5-b]pyridine derivatives | DPPH Radical Scavenging | Demonstrated scavenging activity | pensoft.net |

| Carboxylic acid analogs (FM7-12) | DPPH Radical Scavenging | Strong antioxidant potential | nih.gov |

| Allylpyrocatechol (APC) | ROS Generation in Macrophages | Effectively reduced ROS and superoxide (B77818) generation | nih.gov |

| Allylpyrocatechol (APC) | Cellular Antioxidants | Increased catalase and glutathione (GSH) levels | nih.gov |

| Dihydropyrido[2,3-d]pyrimidine derivatives (7a, 9a) | DNA Damage Protection | High ability to protect DNA from bleomycin-induced damage | mdpi.com |

| Pyrimidine acrylamide (B121943) (Compound 7) | AAPH Assay | 82% activity | mdpi.com |

| Hydroxyquinoline-4-carboxylic acid derivatives | ABTS Assay | Showed good antioxidant activity | researchgate.net |

Potential Antimalarial Agents

The urgent need for new, effective antimalarial therapies is driven by the reduced efficacy of current frontline treatments like artemisinin (B1665778) and its derivatives. nih.gov Research into novel antimalarial agents has explored a variety of chemical scaffolds, including those based on pyridine and its derivatives.

Another approach involves the synthesis of pyrazine-2-carboxylic acid derivatives. Homolytic aroylation of the pyrazine nucleus has yielded a series of 5-aroylpyrazine-2-carboxylic acid derivatives. nih.gov Preliminary in vitro evaluation of these compounds for antituberculotic and antifungal activities has been conducted, with subsequent SAR studies. nih.gov Notably, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated promising activity against Mycobacterium tuberculosis. nih.gov

Enzyme Inhibition Studies (e.g., Adenosine (B11128) Kinase Inhibition by Analogs)

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Pyridine carboxylic acid derivatives have been investigated as inhibitors of various enzymes. nih.gov

Adenosine Kinase (ADK) Inhibition: Adenosine kinase is an enzyme that plays a role in modulating adenosine signaling pathways. scbt.com Inhibitors of ADK are of interest for their potential therapeutic applications. A novel series of pyridopyrimidine analogues have been identified as potent adenosine kinase inhibitors. nih.gov Computational studies and SAR analysis guided the optimization of these compounds, where substitution at the C7 position of the pyridopyrimidine core with a C2' substituted pyridino moiety increased their in vivo potency and oral bioavailability. nih.gov Adenosine kinase inhibitors often work through competitive inhibition, engaging in hydrogen bonding and hydrophobic interactions within the enzyme's active site. scbt.com

Other Enzyme Inhibition: Derivatives of pyridine-2-carboxylic acid have also been explored as inhibitors for other enzymes. For instance, new pyridine-quinoline hybrids have been designed and synthesized as PIM-1/2 kinase inhibitors. nih.gov Some of these hybrids have shown potent in-vitro anticancer activity and induce apoptosis. nih.gov Additionally, pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones. rsc.org

Endogenous Metabolite Research of Related Compounds

The study of how pyridine derivatives are metabolized in biological systems is crucial for understanding their efficacy and potential toxicity. The rate of transformation of pyridine derivatives is dependent on their substituents, with pyridine carboxylic acids generally having a high transformation rate. nih.gov

Research has shown that the microbial metabolism of pyridine and its derivatives occurs under both aerobic and anaerobic conditions, involving various bacteria, fungi, and enzymes. nih.gov For example, dipicolinic acid (pyridine-2,6-dicarboxylic acid) can be degraded by a coculture of strictly anaerobic bacteria. nih.gov The identification of metabolites has been instrumental in elucidating the mineralization pathways of these heterocyclic compounds. nih.gov

In the context of drug metabolism, pyridine-2-carboxylic acid (picolinic acid) has been used as a derivatization reagent for hydroxysteroids to enhance their detection by liquid chromatography-electrospray ionization-mass spectrometry. researchgate.net This highlights the chemical reactivity of the carboxylic acid group and its utility in analytical methods for studying endogenous compounds.

Computational Studies in Biological Activity Prediction

Computational methods are increasingly integral to drug discovery and development, enabling the prediction of biological activity and pharmacokinetic properties of novel compounds. These in silico approaches, including molecular docking, pharmacophore modeling, and ADMET prediction, are valuable tools for designing and optimizing molecules like this compound and its analogs.

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is used to understand the binding mode and estimate the binding affinity between a ligand and its target.

Studies on various pyridine derivatives have utilized molecular docking to predict their inhibitory activity against different enzymes. For example, docking studies of novel thiazole derivatives incorporating a pyridine moiety were performed to examine their potential as DNA gyrase inhibitors. nih.gov The results showed that these compounds had dock score values ranging from -6.4 to -9.2 kcal/mol. nih.gov Similarly, molecular docking has been used to investigate the binding of new heterocyclic derivatives containing pyrazole, pyridine, and/or pyran moieties to the active site of the COX-2 enzyme, with the in silico results aligning with the in vitro anti-inflammatory evaluation. mdpi.com

In the context of anticancer research, molecular docking of 5-bromoindole-2-carboxylic acid derivatives against the EGFR tyrosine kinase domain revealed strong binding energies for several compounds. nih.gov Furthermore, docking studies of newly synthesized pyridine derivatives as CDK2 inhibitors suggested a similar binding mode to that of a known reference compound within the enzyme's active site. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful method in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to exert a specific biological effect. dovepress.com This model can then be used as a query in virtual screening to search large compound databases for new molecules with the potential for similar activity. dovepress.com

The pharmacophore concept has been successfully applied to the rational design of novel drugs. dovepress.com For instance, a 3D-pharmacophore model was developed for a series of new pyridine-3-carbonitriles to understand their vasorelaxant activity. rsc.org This model was then used in a compare-fit study to evaluate the designed molecules. rsc.org Pharmacophore modeling can be particularly useful when the three-dimensional structure of the target protein is unknown, as the model can be generated based on a set of known active ligands. dovepress.com

ADMET Prediction and In Silico Toxicology

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These in silico tools help to identify potential liabilities early in the drug development process, reducing the likelihood of late-stage failures.

Various online tools and software are available for ADMET prediction. For example, the Molinspiration tool can be used to calculate ADME properties, and the SwissADME tool can generate a "BOILED-Egg" model to predict gastrointestinal absorption and blood-brain barrier penetration. nih.gov In silico ADMET profiling was performed for novel 5-arylidene-2-(2,3,5,6,7,8-hexahydroacridin-4(1H)-ylidene)-1,3-thiazolidin-4-ones, and the results were compared with active drugs. bohrium.com All the tested compounds in that study were found to comply with Lipinski's rule of five. bohrium.com Similarly, in a study of thiazole Schiff base derivatives, in silico ADMET prediction was part of the comprehensive analysis of the synthesized compounds. nih.gov

Applications in Materials Science and Other Fields

Role of 5-Acetylpyridine-2-carboxylic Acid in Advanced Materials

The development of advanced materials with tailored properties is a cornerstone of modern technology. This compound contributes to this field primarily through its application in coordination chemistry and as a potential precursor for polymers.

This compound serves as an effective ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can all bind to metal ions, making it a multidentate ligand. This ability to form stable complexes with a variety of metal ions is crucial for creating functional materials like coordination polymers (CPs) and metal-organic frameworks (MOFs).

While direct research on this compound as a ligand is specific, the broader class of pyridinecarboxylic acids is well-studied. For instance, related compounds like 5-aminopyridine-2-carboxylic acid have been successfully used to construct coordination polymers with interesting properties such as luminescence and slow magnetic relaxation. nih.gov These materials have potential applications in fields ranging from optical devices to data storage. The presence of the acetyl group in this compound offers an additional site for potential post-synthesis modification, which could be used to fine-tune the properties of the resulting materials. Coordination polymers synthesized using similar ligands have been shown to exhibit photoluminescence, a property valuable for sensors and optical technologies. figshare.com

In polymer science, monomers are the fundamental building blocks that link together to form long polymer chains. The bifunctional nature of this compound—possessing both a carboxylic acid and a ketone (acetyl) group—gives it the potential to act as a monomer or a precursor in the synthesis of specialized polymers and oligomers. The carboxylic acid can undergo esterification or amidation reactions, while the acetyl group can participate in various condensation reactions, allowing for the creation of complex polymer architectures.

Agrochemical Applications as Precursors

Pyridine-based compounds are a critical class of molecules in the agrochemical industry, forming the basis for many widely used herbicides and fungicides. Substituted pyridine carboxylic acids are valuable intermediates in the synthesis of these active ingredients. google.comchemimpex.com Patents in the field demonstrate that 5-halo-pyridine-2-carboxylic acids are key precursors for creating new agrochemicals. google.com this compound can be considered a strategic starting material in multi-step synthetic routes to produce complex agrochemical products, helping to protect crops and improve agricultural yields. chemimpex.com

Intermediate in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves intricate, multi-step processes where specialized chemical intermediates are essential. evonik.com Heterocyclic compounds, particularly pyridine derivatives, are a mainstay in medicinal chemistry due to their presence in a vast number of therapeutic agents.

This compound serves as a valuable intermediate in the creation of more complex molecules for pharmaceutical research and development. evonik.com Its structure can be strategically modified to build the scaffold of a target drug molecule. For example, similar compounds like 5-acetylthiophene-2-carboxylic acid are used as intermediates in the preparation of drugs such as Arotinolol. qingmupharm.com Likewise, other substituted carboxylic acids are fundamental in synthesizing compounds with potential antioxidant, anti-inflammatory, or anti-cancer activities. chemimpex.commdpi.com The reactivity of both the carboxylic acid and acetyl groups allows chemists to use it as a scaffold, adding other molecular fragments to develop new therapeutic candidates.

Applications in Research and Development

Beyond its direct applications, this compound is an important tool in the broader field of chemical research and development. It is used as a starting material or building block for creating novel compounds with potentially interesting properties. rsc.org Chemists in academic and industrial laboratories utilize such versatile reagents to explore new chemical reactions and synthesize libraries of new compounds for screening in drug discovery and materials science programs. chemimpex.com Its availability allows researchers to design and construct new molecular entities that would otherwise be difficult to access, thereby advancing the frontiers of chemical science.

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Research into the synthesis of pyridine (B92270) carboxylic acids and their derivatives is increasingly focused on green chemistry principles, including the use of novel catalysts and reaction conditions that minimize waste and energy consumption. nih.gov

One emerging trend is the use of pyridine-based compounds themselves as organocatalysts. For instance, pyridine-2-carboxylic acid (P2CA) has been effectively used as a green and recyclable catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields of 84–98%. rsc.orgrsc.orgresearchgate.net This approach, where a derivative of the target class of molecules facilitates its own synthesis, represents a significant step towards more sustainable chemical production. rsc.org Similarly, pyridine 2,6-dicarboxylic acid has been identified as a novel bifunctional organocatalyst for reactions like the hydrophosphonylation of aldehydes and ketones in water, offering high yields and avoiding hazardous solvents. organic-chemistry.org

Researchers are also exploring the utility of inexpensive and reusable catalysts. Activated fly ash, a waste product, has been successfully employed as an efficient and eco-friendly catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in The development of new catalytic systems, such as those based on vanadium-titanium (B8517020) oxides, is also being patented for the industrial production of various pyridine carboxylic acids from alkylpyridines. google.com These innovations in catalysis are crucial for developing cost-effective and scalable methods for producing 5-Acetylpyridine-2-carboxylic acid and its analogs.

Future synthetic strategies are likely to expand on these themes, incorporating techniques like microwave-assisted synthesis, ultrasonic production, and solvent-free reaction conditions to further enhance the efficiency and environmental profile of pyridine derivative synthesis. nih.govresearchgate.net

| Catalyst System | Reaction Type | Key Advantages | Yield (%) | Reference(s) |

| Pyridine-2-carboxylic acid (P2CA) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | Green, efficient, recyclable catalyst | 84-98 | rsc.orgrsc.orgresearchgate.net |

| Activated Fly Ash | Synthesis of imidazo[1,2-a]pyridines | Eco-friendly, reusable, high yield | High | bhu.ac.in |

| Pyridine 2,6-dicarboxylic acid | Hydrophosphonylation of aldehydes and ketones | Organocatalytic, water as solvent, cost-effective | High | organic-chemistry.org |

| Vanadium-Titanium Oxides | Oxidation of alkylpyridines | Industrial scalability | Not specified | google.com |

Exploration of New Biological Targets and Therapeutic Areas

Pyridine derivatives are a well-established class of compounds in medicinal chemistry, with applications spanning a wide range of diseases. nih.govnih.gov The unique structural features of this compound make it and its analogs promising candidates for the exploration of novel biological targets and therapeutic indications.

Recent studies on related pyridine and pyrazine (B50134) carboxylic acid derivatives have revealed significant biological activities. For example, certain 5-aroylpyrazine-2-carboxylic acid derivatives have shown promising antitubercular and antifungal activities. nih.gov Specifically, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated 90% inhibition against Mycobacterium tuberculosis. nih.gov This suggests that the acetyl group in this compound could be a key pharmacophore for developing new anti-infective agents. Furthermore, research into furan-based carboxylic acids as inhibitors of the salicylate (B1505791) synthase MbtI, an essential enzyme in Mycobacterium tuberculosis, has identified potent compounds, highlighting a potential mechanism of action for new antitubercular drugs derived from heterocyclic carboxylic acids. mdpi.com

The therapeutic potential of pyridine carboxylic acid derivatives extends to oncology and metabolic diseases. Derivatives of pyridine-2,4-dicarboxylic acids have been investigated as inhibitors of KDM (lysine-specific demethylase) enzymes, which are implicated in cancer development. nih.gov The structural similarity of this compound to these inhibitors suggests its potential as a scaffold for developing new epigenetic modulators. Additionally, 5-Methylpyrazine-2-carboxylic acid is a key intermediate in the production of hypoglycemic and lipid-lowering drugs, indicating that derivatives of pyridine carboxylic acids could be valuable in managing metabolic disorders. nih.gov

Future research will likely focus on screening this compound and its derivatives against a broader range of biological targets. The azide (B81097) derivative, 5-Azidopyridine-2-carboxylic acid, is noted for its potential in bioconjugation via "click chemistry," which could be used to attach the molecule to proteins or other biomolecules to probe their function or design targeted inhibitors. ontosight.ai This opens up avenues for creating novel chemical biology tools and targeted therapeutics.

| Derivative Class | Biological Activity/Target | Potential Therapeutic Area | Reference(s) |

| 5-Aroylpyrazine-2-carboxylic acids | Antitubercular, Antifungal | Infectious Diseases | nih.gov |

| Furan-based carboxylic acids | MbtI Inhibition | Tuberculosis | mdpi.com |

| Pyridine-2,4-dicarboxylic acids | KDM Enzyme Inhibition | Oncology | nih.gov |

| 5-Methylpyrazine-2-carboxylic acid | Intermediate for drug synthesis | Metabolic Disorders | nih.gov |

| 5-Azidopyridine-2-carboxylic acid | Bioconjugation, Inhibitor Design | Chemical Biology, Targeted Therapy | ontosight.ai |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, offering the potential to significantly reduce timelines and costs. nih.govbpasjournals.com These computational tools are being applied at every stage, from target identification to clinical trial optimization. nih.govresearchgate.net For a scaffold like this compound, AI and ML can play a pivotal role in accelerating the discovery of new therapeutic applications.

AI algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives of this compound to identify those with the highest probability of being active against a specific biological target. nih.gov This process, known as high-throughput virtual screening, can prioritize which compounds to synthesize and test, saving significant time and resources. nih.govresearchgate.net

Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures optimized for a particular purpose. researchgate.netresearchgate.net By using the this compound core as a starting point, AI could design novel derivatives with improved potency, selectivity, and pharmacokinetic properties. AI models can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate unpromising candidates early in the discovery pipeline. researchgate.netnih.gov

| AI/ML Application | Description | Impact on Drug Discovery | Reference(s) |

| High-Throughput Virtual Screening | Rapidly screens large virtual libraries of compounds to predict activity. | Prioritizes synthesis of promising candidates, saving time and resources. | nih.govresearchgate.net |

| De Novo Drug Design | Generates novel molecular structures with optimized properties. | Creates new drug candidates with improved efficacy and safety profiles. | researchgate.netresearchgate.net |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of compounds. | Reduces late-stage failures by identifying problematic compounds early. | researchgate.netnih.gov |

| Process Optimization | Optimizes synthetic routes to reduce energy and resource consumption. | Leads to more sustainable and cost-effective chemical manufacturing. | ainvest.com |

Sustainable Production and Environmental Impact of this compound Chemistry

As the chemical industry moves towards greater sustainability, the entire lifecycle of a compound, from its synthesis to its environmental fate, is under scrutiny. The principles of green chemistry are becoming integral to the development of new chemical entities like this compound. nih.govainvest.com

The push for sustainable production methods for pyridine derivatives is evident in the growing body of research on green synthesis protocols. nih.govresearchgate.net These include the use of environmentally friendly solvents (like water), multicomponent reactions that reduce the number of synthetic steps, and the development of catalysts that are recyclable and non-toxic. nih.govorganic-chemistry.org The biocatalytic production of related compounds, such as the high-yield synthesis of 5-methylpyrazine-2-carboxylic acid using engineered E. coli, showcases a promising path towards plasmid-free, environmentally friendly manufacturing processes that could be adapted for other pyridine carboxylic acids. nih.gov The development of bio-based platform chemicals, such as those derived from 5-(hydroxymethyl)furfural (HMF), also provides a framework for creating more sustainable chemical value chains. rsc.orgresearchgate.net

The environmental impact of pyridine compounds is another critical consideration. Pyridines can enter the environment through industrial and agricultural activities. tandfonline.com Studies have shown that pyridine and many of its derivatives, particularly pyridinecarboxylic acids, are readily biodegradable in soil by various bacteria. tandfonline.com The degradation pathways often involve hydroxylated intermediates. tandfonline.com However, the specific environmental fate of this compound would need to be assessed to fully understand its persistence, potential for bioaccumulation, and ecotoxicity.

| Sustainability Aspect | Research Focus | Key Findings/Future Directions | Reference(s) |

| Green Synthesis | Use of green catalysts, benign solvents, and biocatalysis. | Development of water-based reactions and whole-cell biocatalytic processes to minimize waste and environmental harm. | nih.govorganic-chemistry.orgnih.gov |

| Environmental Fate | Biodegradation of pyridine derivatives in soil and water. | Pyridine carboxylic acids are generally biodegradable, but specific assessments for this compound are needed. | tandfonline.com |

| Green Metrics | Evaluation of processes using metrics like E-factor and PMI. | Quantifying the environmental impact of synthetic routes to guide the selection of the most sustainable options. | rsc.org |

| Bio-based Feedstocks | Synthesis from renewable platform chemicals. | Exploring routes from biomass-derived molecules like HMF to reduce reliance on fossil fuels. | rsc.orgresearchgate.net |

Q & A

Q. How can researchers design derivatives of this compound to enhance metabolic stability without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.